molecular formula C12H9ClF4O4 B6330374 Dimethyl 2-[2-chloro-6-fluoro-4-(trifluoromethyl)phenyl]malonate CAS No. 132992-31-5

Dimethyl 2-[2-chloro-6-fluoro-4-(trifluoromethyl)phenyl]malonate

Cat. No. B6330374
CAS RN: 132992-31-5
M. Wt: 328.64 g/mol
InChI Key: QLWGYKZDFRCHEV-UHFFFAOYSA-N
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Description

Dimethyl 2-[2-chloro-6-fluoro-4-(trifluoromethyl)phenyl]malonate (DCFTPM) is a synthetic compound that has recently been gaining attention in the scientific community due to its potential applications in laboratory experiments, drug synthesis, and biochemical research. This compound is unique due to its ability to react with multiple substrates and its high stability in various environments. DCFTPM has a wide range of properties that make it useful for many applications, and its unique structure gives it the potential to be used in a variety of ways.

Scientific Research Applications

Dimethyl 2-[2-chloro-6-fluoro-4-(trifluoromethyl)phenyl]malonate has many potential applications in scientific research. It has been used as a substrate for the synthesis of various drug compounds, including anti-cancer drugs, antibiotics, and anti-inflammatory drugs. Dimethyl 2-[2-chloro-6-fluoro-4-(trifluoromethyl)phenyl]malonate has also been used in the synthesis of polymers, which can be used for drug delivery and tissue engineering. Additionally, Dimethyl 2-[2-chloro-6-fluoro-4-(trifluoromethyl)phenyl]malonate has been used as a reagent in chemical reactions, such as the synthesis of polymers and organometallic compounds.

Mechanism of Action

The mechanism of action of Dimethyl 2-[2-chloro-6-fluoro-4-(trifluoromethyl)phenyl]malonate is not fully understood. However, it is known that Dimethyl 2-[2-chloro-6-fluoro-4-(trifluoromethyl)phenyl]malonate can react with multiple substrates, such as amines, alcohols, and carboxylic acids. This reaction is believed to involve the formation of a carbonyl intermediate, which can then react with the substrate to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of Dimethyl 2-[2-chloro-6-fluoro-4-(trifluoromethyl)phenyl]malonate are not well understood. However, it is known that Dimethyl 2-[2-chloro-6-fluoro-4-(trifluoromethyl)phenyl]malonate is able to interact with certain enzymes and proteins, which may lead to changes in their activity. Additionally, Dimethyl 2-[2-chloro-6-fluoro-4-(trifluoromethyl)phenyl]malonate has been found to inhibit the growth of certain bacteria, suggesting it may have antimicrobial properties.

Advantages and Limitations for Lab Experiments

Dimethyl 2-[2-chloro-6-fluoro-4-(trifluoromethyl)phenyl]malonate has several advantages for use in laboratory experiments. It is stable in a wide range of environments, and it has a high yield when synthesized. Additionally, Dimethyl 2-[2-chloro-6-fluoro-4-(trifluoromethyl)phenyl]malonate can react with multiple substrates, which makes it useful for the synthesis of a variety of compounds. However, Dimethyl 2-[2-chloro-6-fluoro-4-(trifluoromethyl)phenyl]malonate is expensive to produce, and its mechanism of action is not fully understood, which can limit its use in certain experiments.

Future Directions

The potential future directions for Dimethyl 2-[2-chloro-6-fluoro-4-(trifluoromethyl)phenyl]malonate are numerous. Further research could be conducted to better understand its mechanism of action, which could lead to the development of new applications for the compound. Additionally, further research could be conducted to explore the potential biochemical and physiological effects of Dimethyl 2-[2-chloro-6-fluoro-4-(trifluoromethyl)phenyl]malonate. Additionally, Dimethyl 2-[2-chloro-6-fluoro-4-(trifluoromethyl)phenyl]malonate could be used in the development of new drug compounds, polymers, and organometallic compounds. Finally, Dimethyl 2-[2-chloro-6-fluoro-4-(trifluoromethyl)phenyl]malonate could be used to develop new methods for drug delivery and tissue engineering.

Synthesis Methods

Dimethyl 2-[2-chloro-6-fluoro-4-(trifluoromethyl)phenyl]malonate is synthesized through a two-step process. The first step involves the reaction of 2-chloro-6-fluoro-4-(trifluoromethyl)phenylmalononitrile with dimethyl malonate in the presence of an acid catalyst. This reaction produces a mixture of products, including Dimethyl 2-[2-chloro-6-fluoro-4-(trifluoromethyl)phenyl]malonate and other compounds. The second step involves the separation of Dimethyl 2-[2-chloro-6-fluoro-4-(trifluoromethyl)phenyl]malonate from the other compounds using a combination of column chromatography and recrystallization. This method is efficient and produces a high yield of pure Dimethyl 2-[2-chloro-6-fluoro-4-(trifluoromethyl)phenyl]malonate.

properties

IUPAC Name

dimethyl 2-[2-chloro-6-fluoro-4-(trifluoromethyl)phenyl]propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClF4O4/c1-20-10(18)9(11(19)21-2)8-6(13)3-5(4-7(8)14)12(15,16)17/h3-4,9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLWGYKZDFRCHEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=C(C=C(C=C1Cl)C(F)(F)F)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClF4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201146528
Record name 1,3-Dimethyl 2-[2-chloro-6-fluoro-4-(trifluoromethyl)phenyl]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201146528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 2-[2-chloro-6-fluoro-4-(trifluoromethyl)phenyl]malonate

CAS RN

132992-31-5
Record name 1,3-Dimethyl 2-[2-chloro-6-fluoro-4-(trifluoromethyl)phenyl]propanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132992-31-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dimethyl 2-[2-chloro-6-fluoro-4-(trifluoromethyl)phenyl]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201146528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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